molecular formula C14H16ClF6N B1287039 4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride CAS No. 782504-63-6

4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride

Cat. No. B1287039
CAS RN: 782504-63-6
M. Wt: 347.72 g/mol
InChI Key: OQZXASVFPBROLS-UHFFFAOYSA-N
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Description

4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride, also known as 4-BTPH, is a novel compound that has recently been developed for various scientific research applications. It is a trifluoromethyl-substituted piperidine derivative and has been widely used in the fields of organic chemistry, biochemistry and pharmacology. 4-BTPH is a versatile compound that can be used in a variety of laboratory experiments, ranging from drug development to biochemical and physiological studies.

Scientific Research Applications

Pharmacology: Neurokinin NK1 Receptor Antagonism

In pharmacology, this compound has been utilized in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists . These antagonists are significant for their potential therapeutic effects in treating depression, anxiety, and other mood disorders. The trifluoromethyl groups in the compound may enhance the lipophilicity and metabolic stability of the resulting drugs.

Material Science: Advanced Material Synthesis

The compound’s derivatives have been applied in material science to improve the capacity and cyclic stability of lithium-sulfur batteries . The high electronegativity and steric hindrance provided by the trifluoromethyl groups are instrumental in suppressing the diffusion of polysulfides, which is a key challenge in battery performance.

Chemical Synthesis: Fluoroalkyl Azide Reagent

In chemical synthesis, the related fluoroalkyl azide reagent is active in copper-catalyzed azide-alkyne cycloaddition reactions . This “click reaction” is a cornerstone in synthesizing highly fluorinated building blocks, which can be further functionalized onto biomolecules or polymers.

Biochemistry: Antimicrobial Studies

Biochemically, derivatives of this compound have been reported to exhibit potent growth inhibition of drug-resistant bacteria, including MRSA . The compound’s structure allows for the design of novel antibiotics urgently needed to tackle antibiotic-resistant bacterial infections.

Analytical Chemistry: Derivatization Reagent

In analytical chemistry, the compound has been used as a derivatization reagent in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry . This application is crucial for genetic research and diagnostics.

Environmental Science: Polysulfide Diffusion Suppression

Environmental science benefits from the compound’s application in energy storage technologies. As mentioned in material science, its role in suppressing polysulfide diffusion in lithium-sulfur batteries can lead to more sustainable and long-lasting energy storage solutions .

properties

IUPAC Name

4-[[3,5-bis(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F6N.ClH/c15-13(16,17)11-6-10(5-9-1-3-21-4-2-9)7-12(8-11)14(18,19)20;/h6-9,21H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZXASVFPBROLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589994
Record name 4-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-Bis-(trifluoromethyl)benzyl]piperidine hydrochloride

CAS RN

782504-63-6
Record name 4-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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